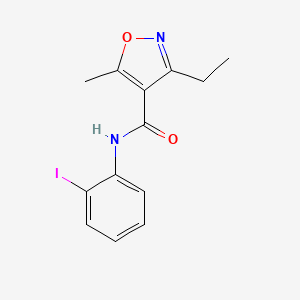

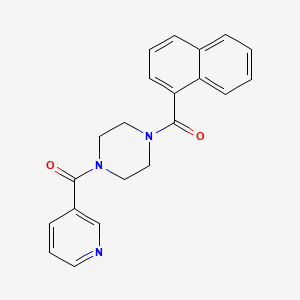

3-ethyl-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide

Descripción general

Descripción

Isoxazole derivatives, including compounds similar to "3-ethyl-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide," are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been studied for various potential applications, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of isoxazole derivatives play a crucial role in their biological efficacy and chemical reactivity.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions or the condensation of hydroxylamine with appropriate β-dicarbonyl compounds. For instance, Patterson et al. (1992) described the synthesis of a related compound by cycloaddition followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). This method could be adapted for the synthesis of "3-ethyl-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide" by altering the starting materials to include the specific ethyl and iodophenyl groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. Advanced techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the precise molecular geometry, which is pivotal for understanding the compound's chemical behavior and biological activity. Köysal et al. (2005) analyzed the structure of a pyrazoline derivative, demonstrating the importance of molecular geometry in dictating the compound's properties (Köysal, Işık, Sahin, & Palaska, 2005).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitution, which can be influenced by the presence of electron-withdrawing or electron-donating groups on the ring. These reactions are crucial for further functionalization or modification of the molecule for specific applications. The study by McLaughlin et al. (2016) on a related compound demonstrates the potential for structural modification and the importance of identifying reaction pathways (McLaughlin, Morris, Kavanagh, Power, Twamley, O’Brien, Talbot, Dowling, & Brandt, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides

Polyamides derived from 1-methyl-4,5-imidazoledicarboxylic acid and various aliphatic diamines exhibit significant attributes relevant to scientific research. These polyamides, characterized by inherent viscosities up to 0.56 dL/g, are notable for their amorphous nature, good thermal stability, and solubility across a wide solvent range. A key feature is the intramolecular hydrogen bonding observed at the carboxamide's amide proton, underscoring the molecular interactions fundamental to polymer science and material engineering (Bouck & Rasmussen, 1993).

Drug Metabolism and Biocatalysis

The biaryl-bis-sulfonamide compound, LY451395, an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator, illustrates the application of biocatalysis in drug metabolism studies. Using Actinoplanes missouriensis, researchers generated mammalian metabolites of LY451395, facilitating the comprehensive structural characterization of these metabolites. This study highlights the potential of microbial-based biocatalytic systems in producing sufficient quantities of drug metabolites for detailed analysis, which is crucial for understanding drug behavior in biological systems (Zmijewski et al., 2006).

Corrosion Inhibition

The examination of 1-(2-ethylamino)-2-methylimidazoline and its derivatives in acid media for corrosion inhibition efficiency on carbon steel provides insight into the chemical's protective capabilities. Such studies are vital for industrial applications, particularly in the context of reducing corrosion in pickling processes. Theoretical and experimental methodologies, including potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS), affirm the relevance of these compounds in corrosion science, facilitating the development of more effective corrosion inhibitors (Cruz et al., 2004).

Propiedades

IUPAC Name |

3-ethyl-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O2/c1-3-10-12(8(2)18-16-10)13(17)15-11-7-5-4-6-9(11)14/h4-7H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOIMBFFJGLBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-acetylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617078.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)

![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)

![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)

![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)